Bms-919373

描述

BMS-919373 是一种由百时美施贵宝公司开发的高度功能化的喹唑啉化合物。它正在被研究作为 I Kur 电流的选择性和强效抑制剂,I Kur 电流是由 KCNA5 基因编码的复极化钾电流。 该化合物主要研究其在治疗心血管疾病,特别是心房颤动和急性冠脉综合征中的潜在用途 .

作用机制

BMS-919373 通过选择性抑制 I Kur 电流来发挥作用,I Kur 电流是由 KCNA5 基因编码的复极化钾电流。这种抑制影响心脏的电活动,特别是在心房,使其成为治疗心房颤动的潜在药物。 该化合物靶向电压门控钾通道亚基 Kv1.5,该亚基主要表达在人心房中 .

生化分析

Biochemical Properties

BMS-919373 plays a significant role in biochemical reactions by selectively blocking the I Kur current. This current is mediated by the Kv1.5 potassium channel, which is crucial for the repolarization phase of the cardiac action potential. By inhibiting this channel, this compound can modulate the electrical activity of the heart. The compound interacts with the Kv1.5 channel by binding to its specific sites, thereby preventing the flow of potassium ions through the channel. This interaction is highly selective, ensuring that this compound does not affect other potassium channels .

Cellular Effects

This compound has profound effects on various types of cells, particularly cardiac cells. By inhibiting the Kv1.5 channel, this compound prolongs the action potential duration in atrial myocytes, which can help in reducing the occurrence of atrial fibrillation. This compound also influences cell signaling pathways by altering the ionic balance within the cells, which can affect gene expression and cellular metabolism. The modulation of potassium ion flow by this compound can lead to changes in the activity of other ion channels and transporters, further impacting cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to the Kv1.5 potassium channel. This binding inhibits the channel’s activity, preventing the efflux of potassium ions during the repolarization phase of the cardiac action potential. By blocking the Kv1.5 channel, this compound prolongs the action potential duration, which can stabilize the cardiac rhythm and reduce the likelihood of atrial fibrillation. Additionally, this compound may influence the expression of genes related to ion channel regulation and cardiac function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Over extended periods, this compound may undergo degradation, which can reduce its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in maintaining prolonged action potential duration in cardiac cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the Kv1.5 channel without causing significant adverse effects. At higher doses, the compound can lead to toxic effects, including arrhythmias and other cardiac dysfunctions. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which convert it into various metabolites. These metabolites can have different levels of activity and may contribute to the overall pharmacological effects of this compound. The compound’s interaction with metabolic enzymes can also affect metabolic flux and the levels of certain metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cells, this compound can accumulate in certain compartments, such as the cytoplasm and the nucleus, where it exerts its effects. The distribution of this compound within tissues can influence its overall pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with the Kv1.5 potassium channel. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments or organelles. These modifications can affect the compound’s stability, activity, and overall efficacy in modulating cardiac function .

准备方法

合成路线和反应条件

BMS-919373 的合成涉及区域选择性 C-H 芳基化过程。关键步骤包括:

亲核芳香取代 (SnAr): 采用控制策略来控制杂质,特别是 DBU (1,8-二氮杂双环[5.4.0]十一碳-7-烯).

C-H 活化: 此步骤涉及使用乙酸钯作为四氢呋喃 (THF) 溶剂中的催化剂。反应在室温下进行 20 分钟,然后加入底物和助催化剂。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用高通量筛选和优化反应条件以确保高产率和纯度 .

化学反应分析

反应类型

BMS-919373 经历了几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成各种氧化衍生物。

还原: 还原反应可以用来修饰化合物中存在的官能团。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 甲醇钠和碘苯等试剂用于取代反应.

主要生成物

科学研究应用

BMS-919373 具有多种科学研究应用,包括:

相似化合物的比较

类似化合物

多非利特: 另一种用于治疗心房颤动的钾通道阻滞剂。

胺碘酮: 一种广泛使用的抗心律失常药物,影响多种离子通道。

索他洛尔: 一种非选择性β受体阻滞剂,具有额外的钾通道阻断特性.

BMS-919373 的独特性

This compound 的独特性在于其作为 I Kur 电流阻滞剂的高度选择性和效力。与其他化合物不同,它专门针对 Kv1.5 亚基,使其成为治疗心房颤动的有希望的心房选择性治疗药物。 它的区域选择性 C-H 芳基化合成也使其与其他类似化合物区别开来 .

属性

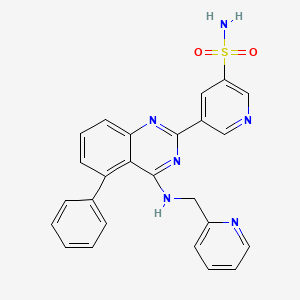

IUPAC Name |

5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N6O2S/c26-34(32,33)20-13-18(14-27-16-20)24-30-22-11-6-10-21(17-7-2-1-3-8-17)23(22)25(31-24)29-15-19-9-4-5-12-28-19/h1-14,16H,15H2,(H2,26,32,33)(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKULQQVQWCASY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=CC=C2)N=C(N=C3NCC4=CC=CC=N4)C5=CC(=CN=C5)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272353-82-8 | |

| Record name | BMS-919373 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1272353828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-919373 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-919373 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGB50MQK8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What makes the synthesis of BMS-919373 unique?

A: this compound is a highly functionalized quinazoline, and its synthesis posed a significant challenge. Researchers overcame this by exploiting the inherent directing ability of the aminomethylpyridine side chain present in the molecule. This strategy enabled a highly regioselective C-H arylation at the C-5 position of the quinazoline core, streamlining the synthesis to just six steps from readily available starting materials []. This innovative approach highlights the power of utilizing native directing groups in complex molecule synthesis.

Q2: What is the significance of the IKur current and its inhibition in the context of atrial fibrillation?

A: The IKur current plays a crucial role in the electrical activity of the heart, particularly in the repolarization phase of atrial cells. Dysregulation of this current can contribute to atrial fibrillation, a common heart rhythm disorder. this compound was discovered as a potent and selective inhibitor of the IKur current []. This selectivity is crucial for minimizing potential side effects on other cardiac currents. By targeting IKur, this compound aims to restore normal heart rhythm in patients with atrial fibrillation.

Q3: How does the structure of this compound relate to its activity?

A: While specific structure-activity relationship (SAR) details are not provided in the abstracts, the successful utilization of the aminomethylpyridine side chain as a directing group for C-H arylation suggests its importance in the final structure []. Further research likely explored how modifications to this and other parts of the molecule influenced its interaction with the IKur channel, impacting its potency and selectivity. Understanding these relationships is crucial for optimizing drug candidates and developing safer and more effective therapies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5S)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B1192263.png)